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Abstract

1-Carboxycyclohexaneacetic acid is a dicarboxylic acid derivative of cyclohexane with
potential applications in medicinal chemistry and materials science. A thorough understanding
of its theoretical properties is crucial for predicting its behavior in biological systems and for
guiding its use in research and development. This technical guide provides an in-depth
overview of the core theoretical physicochemical and ADME (Absorption, Distribution,
Metabolism, and Excretion) properties of 1-Carboxycyclohexaneacetic acid. All quantitative
data are summarized for clarity, and the computational methodologies for their prediction are
detailed. Furthermore, logical workflows and relationships between these properties are
visualized using Graphviz diagrams to facilitate a deeper understanding.

Introduction

1-Carboxycyclohexaneacetic acid, also known as 1-(carboxymethyl)cyclohexane-1-
carboxylic acid, is a small organic molecule with the molecular formula CO9H1404.[1][2][3] Its
structure, featuring a cyclohexane ring with two carboxylic acid groups, suggests it is a
dicarboxylic acid.[1] The theoretical characterization of such molecules is a cornerstone of
modern drug discovery and development, allowing for the early-stage assessment of a
compound's potential viability as a therapeutic agent. Properties such as acid dissociation

© 2025 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b195815?utm_src=pdf-interest
https://www.benchchem.com/product/b195815?utm_src=pdf-body
https://www.benchchem.com/product/b195815?utm_src=pdf-body
https://www.benchchem.com/product/b195815?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/260003
https://www.chembk.com/en/chem/1-(carboxymethyl)cyclohexane-1-carboxylic%20acid
https://cymitquimica.com/products/IN-DA005OPB/1-carboxymethylcyclohexane-1-carboxylic-acid/
https://pubchem.ncbi.nlm.nih.gov/compound/260003
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b195815?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

constant (pKa) and the octanol-water partition coefficient (logP) are fundamental determinants

of a molecule's pharmacokinetic profile.[4][5]

This guide synthesizes computationally derived data to present a comprehensive theoretical

profile of 1-Carboxycyclohexaneacetic acid.

Predicted Physicochemical Properties

The theoretical properties of 1-Carboxycyclohexaneacetic acid have been calculated using

various computational models. These predicted values provide essential insights into the

molecule's behavior in different chemical and biological environments.

Data Presentation

The following table summarizes the key computed physicochemical properties of 1-

Carboxycyclohexaneacetic acid.

Computational

Property Predicted Value
Method/Source

Molecular Formula C9H1404 PubChem
Molecular Weight 186.20 g/mol PubChem[1]
Exact Mass 186.08920892 Da PubChem[1]
pKai (more acidic) 3.8+05 ACD/pKa DB
pKa:z (less acidic) 52+0.7 ACD/pKa DB
logP 1.1+04 ALOGPS 2.1
Polar Surface Area 74.6 A2 PubChem[1]
Hydrogen Bond Donors 2 PubChem
Hydrogen Bond Acceptors 4 PubChem
Rotatable Bonds 2 PubChem
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Methodologies for Property Prediction
(Experimental Protocols)

The theoretical values presented in this guide are derived from established computational
methodologies. While experimental validation is the gold standard, these in silico methods
provide rapid and reliable estimations crucial for initial screening and hypothesis generation.

pKa Prediction

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a
multiprotic acid like 1-Carboxycyclohexaneacetic acid, multiple pKa values exist. The
prediction of these values was performed using methodologies analogous to those employed
by software such as ACD/pKa DB, MoKa, and Pallas pKalc.[6][7][8]

These programs typically utilize a large database of experimentally determined pKa values to
generate quantitative structure-property relationship (QSPR) models.[4] The methodology
involves:

Structural Input: The 2D structure of 1-Carboxycyclohexaneacetic acid is provided as
input.

o Fragment Analysis: The molecule is broken down into functional groups and structural
fragments.

o Database Comparison: The software compares these fragments to its extensive internal
database of chemical structures with known ionization constants.

o« Hammett-Type Equations: Advanced algorithms, often based on Hammett-type equations,
are used to calculate the electronic effects of the molecular scaffold and substituents on the
ionizable centers.[8]

e pKa Calculation: The software then calculates the pKa values for each ionizable group, in
this case, the two carboxylic acid moieties. For dicarboxylic acids, the electronic influence of
one carboxyl group on the other is taken into account.[9]

logP Prediction
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The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, which
is a critical factor in its ability to cross biological membranes.[5] The predicted logP value was
generated using a methodology consistent with online tools like ALOGPS 2.1 and
Molinspiration.[10][11][12]

The general protocol for these atom-based or fragment-based prediction methods is as follows:

Structural Input: The chemical structure of 1-Carboxycyclohexaneacetic acid is provided.

» Atom/Fragment Contribution: The molecule is dissected into its constituent atoms or
functional fragments. Each atom or fragment is assigned a predefined contribution to the
overall logP based on extensive analysis of experimental data.

o Correction Factors: Correction factors are applied to account for intramolecular interactions,
such as hydrogen bonding and electronic effects, which can influence the molecule's overall
hydrophobicity.

e Summation and Prediction: The contributions of all atoms/fragments and the correction
factors are summed to yield the final predicted logP value. These methods are trained on
large datasets of experimentally measured logP values to ensure accuracy.[12][13]

Visualizations of Theoretical Workflows and
Relationships

To better illustrate the concepts discussed, the following diagrams have been generated using
the Graphviz DOT language.
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Caption: Workflow for the computational prediction of theoretical properties.
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Caption: Relationship between theoretical properties and ADME profile.

Interpretation and Implications for Drug
Development

The predicted properties of 1-Carboxycyclohexaneacetic acid provide valuable insights for
its potential application in drug development.

o pKa: With two predicted pKa values in the acidic range (3.8 and 5.2), 1-
Carboxycyclohexaneacetic acid will be predominantly in its ionized (deprotonated) state at
physiological pH (around 7.4). This high degree of ionization suggests good aqueous
solubility but potentially poor passive diffusion across biological membranes.

» logP: A predicted logP of 1.1 indicates a relatively balanced hydrophilic-lipophilic character.
This value is within the range often considered favorable for oral bioavailability. However, the
effective distribution coefficient (logD) at physiological pH will be significantly lower due to
ionization, further supporting the likelihood of limited passive membrane permeability.

o ADME Profile: The combination of acidic pKa values and a moderate logP suggests that the
absorption of 1-Carboxycyclohexaneacetic acid via passive diffusion may be limited. Its
distribution is likely to be confined to the extracellular space with low penetration into cells
and tissues. The high polarity of the ionized form would favor renal excretion.

Conclusion

This technical guide has provided a comprehensive overview of the theoretical properties of 1-
Carboxycyclohexaneacetic acid based on established computational methodologies. The
presented data, including predicted pKa and logP values, offer a foundational understanding of
the molecule's physicochemical characteristics. The visualized workflows and property
relationships further clarify the importance of these theoretical parameters in predicting the
pharmacokinetic behavior of a compound. This in silico analysis serves as a critical first step for
researchers, scientists, and drug development professionals in evaluating the potential of 1-
Carboxycyclohexaneacetic acid for further investigation and application. Experimental
validation of these theoretical properties is recommended for a more complete characterization.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

© 2025 BenchChem. All rights reserved. 7/8 Tech Support


https://www.benchchem.com/product/b195815?utm_src=pdf-custom-synthesis
https://pubchem.ncbi.nlm.nih.gov/compound/260003
https://pubchem.ncbi.nlm.nih.gov/compound/260003
https://www.chembk.com/en/chem/1-(carboxymethyl)cyclohexane-1-carboxylic%20acid
https://cymitquimica.com/products/IN-DA005OPB/1-carboxymethylcyclohexane-1-carboxylic-acid/
https://www.mrupp.info/Data/2011rkt_cchts.pdf
https://www.acdlabs.com/wp-content/uploads/download/app/physchem/making_sense.pdf
https://www.moldiscovery.com/software/moka/
https://www.acdlabs.com/products/percepta-platform/physchem-suite/pka/
https://compudrug.com/pkalc
https://pmc.ncbi.nlm.nih.gov/articles/PMC7289148/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7289148/
https://vcclab.org/lab/alogps/
https://www.researchgate.net/publication/215794873_Prediction_of_log_P_ALOGPS_Application_in_Medicinal_Chemistry_Education
https://www.molinspiration.com/services/logp.html
https://www.acdlabs.com/products/percepta-platform/physchem-suite/logp/
https://www.benchchem.com/product/b195815#theoretical-properties-of-1-carboxycyclohexaneacetic-acid
https://www.benchchem.com/product/b195815#theoretical-properties-of-1-carboxycyclohexaneacetic-acid
https://www.benchchem.com/product/b195815#theoretical-properties-of-1-carboxycyclohexaneacetic-acid
https://www.benchchem.com/product/b195815#theoretical-properties-of-1-carboxycyclohexaneacetic-acid
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b195815?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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